N-Propionyl-L-cysteine
Description
The exact mass of the compound N-Propionylcysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBJNRLWAGIQLW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183055 | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-79-2 | |
| Record name | N-Propionylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of N Acylated Cysteine Research
The scientific journey into N-acylated cysteine compounds is deeply rooted in the broader history of amino acid chemistry and the therapeutic exploration of their derivatives. The story begins with the amino acid L-cysteine itself, a crucial component of the major intracellular antioxidant, glutathione (B108866). samipubco.com The unique reactivity of its thiol (-SH) group makes it a focal point for biological activity, including the formation of disulfide bonds that stabilize protein structures. mdpi.com
Research into modifying cysteine to enhance its properties led to the emergence of N-acylated derivatives in the mid-20th century. The most prominent of these, N-acetyl-L-cysteine (NAC), was introduced in the 1960s and was initially recognized for its mucolytic properties, capable of breaking down disulfide bonds in mucus to relieve respiratory congestion. mdpi.comnih.gov This application marked the first major therapeutic success for an N-acylated cysteine derivative.
Subsequent decades of research revealed that the significance of NAC extended far beyond its mucolytic effects. Scientists discovered its role as a precursor to L-cysteine, which in turn supports the synthesis of glutathione (GSH). mdpi.comnih.gov This function established NAC as a powerful antioxidant and a frontline treatment for conditions involving oxidative stress, most notably acetaminophen (B1664979) (paracetamol) overdose. mdpi.comnih.gov The evolution of NAC research from a simple mucolytic agent to a multifaceted antioxidant and anti-inflammatory compound has created a rich scientific backdrop. mdpi.comersnet.org It is against this extensive history of its acetylated cousin that the development and study of other N-acylated cysteines, including N-Propionyl-L-cysteine, are viewed. While research has expanded to create novel NAC derivatives to improve bioavailability, the focus has largely remained on modifications of the original NAC structure. nih.govresearchgate.net
Significance of N Propionyl L Cysteine in Contemporary Biomedical Investigations
In stark contrast to the vast body of biomedical research surrounding NAC, N-Propionyl-L-cysteine is not a subject of widespread contemporary biomedical investigation for therapeutic purposes. Its significance lies in more specialized and technical domains rather than in clinical applications.
The most well-documented application of this compound is in the field of cosmetology, where it is used as a non-toxic reducing agent for hair, particularly in permanent wave formulations. scbt.com Its chemical properties allow it to alter the disulfide bonds in hair keratin (B1170402) in a controlled manner.
Within the pharmaceutical industry, this compound holds significance primarily as a reference standard. It is recognized as a potential impurity and metabolite associated with other cysteine-based active pharmaceutical ingredients. Therefore, its availability in a pure form is crucial for the development of analytical methods to ensure the quality and safety of related drug products. The study of such derivatives is often focused on understanding and controlling their presence in pharmaceutical preparations rather than exploring their own therapeutic potential.
While the broader field of N-acylated cysteine research is active, current efforts are predominantly aimed at synthesizing novel derivatives of NAC, such as esters and amides (e.g., N-acetylcysteine amide), to enhance properties like membrane permeability and bioavailability. nih.govresearchgate.netukrbiochemjournal.org These investigations underscore a forward-looking approach to designing better drugs based on the NAC scaffold, rather than a retrospective analysis of existing, less-studied analogs like this compound.
Overview of the Multifaceted Research Landscape Surrounding N Propionyl L Cysteine
Chemical Synthesis Pathways for N-Acylated Cysteine Derivatives
Chemical synthesis provides robust and versatile methods for the production of this compound. These strategies can be broadly categorized into direct acylation of L-cysteine and approaches involving the reduction of acylated L-cystine intermediates.
Direct Acylation Strategies of L-Cysteine
Direct acylation of L-cysteine is a common and straightforward method for preparing this compound. This approach involves the reaction of L-cysteine or its salt with a propionylating agent. A notable example involves the acylation of L-cysteine hydrochloride monohydrate with propionic anhydride (B1165640). google.comgoogleapis.com In this process, the reaction is typically carried out in a solvent mixture, such as aqueous tetrahydrofuran, in the presence of a base like sodium propionate (B1217596) to neutralize the hydrochloric acid and facilitate the reaction. google.com The temperature is carefully controlled, often starting at low temperatures (e.g., 0-5 °C) during the addition of the acylating agent to manage the exothermic reaction, followed by a period at room temperature or gentle heating to ensure completion. google.com
The choice of the acylating agent and reaction conditions is crucial to favor N-acylation over S-acylation, as the thiol group of cysteine is also nucleophilic. The use of an acid anhydride in the presence of a suitable base helps to achieve selective N-acylation. google.commdpi.com The process yields this compound, which can then be isolated and purified. google.com
A general representation of the direct acylation reaction is as follows:
L-cysteine hydrochloride monohydrate + Propionic anhydride --(Sodium propionate, H₂O/THF)--> this compound
Table 1: Reaction Parameters for Direct Acylation of L-Cysteine
| Parameter | Value/Condition | Source |
| Starting Material | L-cysteine hydrochloride monohydrate | google.com |
| Acylating Agent | Propionic anhydride | google.com |
| Base | Sodium propionate | google.com |
| Solvent | Water and Tetrahydrofuran | google.com |
| Initial Temperature | 0-5 °C | google.com |
| Reaction Time | Several hours | google.com |
| Product | This compound | google.com |
Acylation-Reduction Approaches via L-Cystine Intermediates
An alternative chemical synthesis route involves the use of L-cystine, the oxidized dimer of L-cysteine, as the starting material. This two-step approach first involves the N,N'-diacylation of L-cystine, followed by the reduction of the disulfide bond to yield two molecules of the desired N-acylated cysteine. For the synthesis of the related compound N-acetylcysteine, L-cystine is acylated with an excess of an acetylating agent to form N,N'-diacetylcystine. google.com This intermediate is then subjected to a reduction step to cleave the disulfide bond, yielding N-acetylcysteine. google.com
This methodology can be analogously applied for the synthesis of this compound by using a suitable propionylating agent in the first step. The reduction of the resulting N,N'-dipropionyl-L-cystine can be achieved using various reducing agents. This method avoids the direct handling of the more reactive thiol group of cysteine during the acylation step, potentially leading to fewer side products.
Stereoselective Synthesis of this compound
Maintaining the L-configuration of the cysteine backbone is critical, and stereoselective synthesis methods are employed to ensure the enantiomeric purity of the final product. The direct acylation of L-cysteine, as described in a patent, has been shown to proceed without racemization, yielding this compound. google.com
More advanced stereoselective strategies often involve the use of chiral auxiliaries. For instance, a cysteine-derived oxazolidinone can serve as a chiral template. nih.govchemrxiv.org The auxiliary is first N-acylated with propionyl chloride, and then undergoes a stereoselective transformation. nih.govchemrxiv.org Subsequent removal of the auxiliary, often involving an N-to-S acyl transfer, yields the chiral this compound derivative. nih.govchemrxiv.org These methods offer high levels of stereocontrol, which is essential for pharmaceutical applications. The development of such synthetic routes allows for the preparation of enantiomerically pure N-acylated amino acids. doi.orgresearchgate.net
Biotechnological and Enzymatic Biotransformation Approaches for Cysteine Derivatives
Biotechnological methods, including fermentation and enzymatic conversions, offer more sustainable and environmentally friendly alternatives to chemical synthesis for producing amino acid derivatives.
Fermentation-Based Production Systems
While direct fermentative production of this compound has not been extensively reported, the principles of producing L-cysteine and other N-acylated amino acids through fermentation are well-established. units.itresearchgate.net Industrial production of L-cysteine is often achieved using engineered microorganisms like Escherichia coli or Corynebacterium glutamicum. nih.govgoogle.com These strains are metabolically engineered to overproduce L-cysteine from simple carbon sources like glucose. nih.gov
To produce an N-acylated derivative like this compound, a two-pronged approach could be envisioned. First, a highly efficient L-cysteine producing microbial strain would be cultivated. Subsequently, an in-vivo or in-vitro enzymatic acylation step could be performed. Alternatively, a microorganism could be engineered to perform the N-acylation in vivo by introducing a suitable N-acyltransferase enzyme and providing a source of propionate or propionyl-CoA. nih.govjustia.com Research has shown that bacteria can be engineered to produce various N-functionalized amines and amino acids. nih.gov
Table 2: Key Aspects of Fermentative Amino Acid Production
| Aspect | Description | Source |
| Microorganisms | Escherichia coli, Corynebacterium glutamicum | nih.govgoogle.com |
| Carbon Source | Glucose, Sugar cane syrup | units.it |
| Engineering Strategy | Overexpression of biosynthetic pathway genes, removal of feedback inhibition | nih.gov |
| Potential for N-acylation | Introduction of N-acyltransferase activity | nih.govjustia.com |
Enzymatic Conversion Mechanisms
Enzymatic synthesis provides a highly selective and efficient method for producing N-acylated amino acids under mild reaction conditions. researchgate.net Enzymes such as aminoacylases can catalyze the N-acylation of amino acids. researchgate.net For the synthesis of this compound, an enzymatic approach would involve the reaction of L-cysteine with a propionate donor, catalyzed by a specific enzyme.
One proposed mechanism involves a reverse hydrolysis reaction catalyzed by an acylase. researchgate.net In this scenario, the enzyme facilitates the formation of a peptide-like bond between the amino group of L-cysteine and the carboxyl group of propionic acid. Another potential enzymatic route is the S→N acyl transfer. semanticscholar.org In this mechanism, an enzyme could first catalyze the formation of an S-acyl-L-cysteine intermediate, which then undergoes a chemical S-to-N acyl transfer to form the stable this compound. semanticscholar.org This chemo-enzymatic strategy has been demonstrated for the synthesis of other N-acyl amino acids. researchgate.net The use of enzymes ensures high stereoselectivity, yielding the desired L-enantiomer of the product. researchgate.net
Characterization of Synthetic this compound and Related Conjugates
The definitive identification and purity assessment of synthetically prepared this compound and its derivatives are accomplished through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.
Spectroscopic Analysis of this compound
Spectroscopic analysis is fundamental in elucidating the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound.
In a study of S-Methyl-N-propionyl-l-cysteine, a derivative of this compound, the following ¹H NMR spectral data was recorded in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO) at 400 MHz:
δ = 8.13 (d, 1H, J = 8.1 Hz, NH)
δ = 4.40 (td, 1H, J = 8.3, 5.0 Hz, CH)
δ = 2.77 (ddd, 2H, J = 22.2, 13.7, 6.8 Hz, CH₂)
δ = 2.14 (q, 2H, J = 7.6 Hz, CH₂)
δ = 2.07 (s, 3H, CH₃)
δ = 0.99 (t, 3H, J = 7.6 Hz, CH₃) nih.gov
The corresponding ¹³C NMR data (at 101 MHz in DMSO) for the same compound showed the following chemical shifts:
δ = 173.47, 172.84, 51.94, 35.56, 28.64, 15.69, 10.24 nih.gov
These spectral assignments are consistent with the structure of S-Methyl-N-propionyl-l-cysteine, confirming the presence of the propionyl group, the cysteine backbone, and the S-methyl modification. nih.gov For comparison, the analysis of N-acetyl-L-cysteine, a related compound, shows distinct NMR signals corresponding to the acetyl group instead of the propionyl group. researchgate.netbeilstein-journals.org
Interactive Data Table: NMR Data for S-Methyl-N-propionyl-l-cysteine
| Technique | Solvent | Frequency | Chemical Shift (δ) and Multiplicity |
|---|---|---|---|
| ¹H NMR | d₆-DMSO | 400 MHz | 8.13 (d, 1H, J = 8.1 Hz, NH), 4.40 (td, 1H, J = 8.3, 5.0 Hz, CH), 2.77 (ddd, 2H, J = 22.2, 13.7, 6.8 Hz, CH₂), 2.14 (q, 2H, J = 7.6 Hz, CH₂), 2.07 (s, 3H, CH₃), 0.99 (t, 3H, J = 7.6 Hz, CH₃) |
| ¹³C NMR | DMSO | 101 MHz | 173.47, 172.84, 51.94, 35.56, 28.64, 15.69, 10.24 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of L-cysteine, the precursor to this compound, displays characteristic absorption peaks. researchgate.netnih.govchemicalbook.com For instance, the S-H stretching vibration is typically observed around 2550 cm⁻¹. researchgate.netnih.gov The N-H stretching vibration appears in the region of 3184 cm⁻¹, and the carboxyl group (-COO) stretches are seen at approximately 1581 cm⁻¹ and 1422 cm⁻¹. nih.gov
Upon N-acylation with a propionyl group, new characteristic bands corresponding to the amide functional group would be expected in the IR spectrum of this compound. These would include the amide I band (C=O stretch) and the amide II band (N-H bend and C-N stretch). A comprehensive study of mercapturic acids and related compounds provides a basis for the interpretation of these spectra. acs.org
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For S-Methyl-N-propionyl-l-cysteine, high-resolution mass spectrometry (HRMS) provided an exact mass measurement. The experimentally determined mass-to-charge ratio (m/z) was 192.0608, which is in close agreement with the calculated value of 192.0616 for the protonated molecule [C₇H₁₃NO₃S + H]⁺. nih.gov This data provides strong evidence for the elemental composition of the molecule.
Mass spectrometry is also a critical tool in studying the metabolism and derivatization of cysteine-containing compounds. researchgate.netnih.gov For instance, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has been used to quantify urinary N-acetyl-S-(propionamide)cysteine, a biomarker for acrylamide (B121943) exposure. nih.gov
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of this compound and its derivatives. It allows for the separation of the main compound from any impurities, starting materials, or by-products.
Several HPLC methods have been developed for the analysis of N-acetyl-L-cysteine (NAC), a closely related compound, which can be adapted for this compound. pcdn.coinsights.bioinsights.bioijper.orgresearchgate.net These methods often utilize reversed-phase (RP) chromatography with a C18 column. insights.bioinsights.bioijper.org
A typical RP-HPLC method involves an isocratic or gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. insights.bioinsights.bioijper.org Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs, for instance, around 210-220 nm. ijper.org
For the analysis of related substances in N-acetyl-L-cysteine effervescent tablets, an ion-pair reversed-phase chromatographic method was developed. ijper.org This method employed a C18 column with a mobile phase containing octane (B31449) sulfonate, methanol, and acetonitrile. ijper.org The method was validated for linearity, and the limits of detection and quantitation for various impurities were determined. ijper.org Such validated methods are crucial for quality control in pharmaceutical formulations.
The stability of N-acetyl-L-cysteine and its oxidized dimer, N,N'-diacetyl-L-cystine, has been assessed using stability-indicating RP-HPLC methods. insights.bioinsights.bio These methods are designed to separate the active compound from its degradation products, ensuring the accurate determination of its purity over time. insights.bioinsights.bio Similar approaches would be essential for evaluating the purity and stability of this compound.
Interactive Data Table: HPLC Method Parameters for NAC Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (YMC-Pack Pro C18, 250 X 4.6, S-5 μm, 12 nm) | insights.bioinsights.bio |
| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | insights.bioinsights.bio |
| Flow Rate | 1.0 ml/min | insights.bioinsights.bio |
| Detection | UV at 212 nm | insights.bioinsights.bio |
| Column Temperature | 25 °C | insights.bioinsights.bio |
| Injection Volume | 20 μl | insights.bioinsights.bio |
Molecular Mechanisms of Action: Elucidating the Biological Activities of N Propionyl L Cysteine
Antioxidant Mechanisms and Oxidative Stress Modulation
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. N-Propionyl-L-cysteine exhibits antioxidant properties through several key mechanisms.
This compound, as a thiol-containing compound, is capable of directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The thiol group (-SH) on the cysteine moiety can donate a hydrogen atom to unstable free radicals, thereby stabilizing them and preventing them from causing damage to cellular components like proteins, lipids, and DNA. nih.gov This direct scavenging activity is a crucial first line of defense against oxidative damage. While the broader class of thiol-containing antioxidants, such as N-acetyl-L-cysteine (NAC), is known for this activity, the propionyl modification in this compound influences its lipophilicity and cellular uptake, potentially affecting its scavenging efficiency within different cellular compartments. mdpi.com
Table 1: Impact of Cysteine Prodrugs on Glutathione (B108866) (GSH) Levels
| Compound | Effect on Intracellular GSH | Mechanism | Reference |
| N-acetyl-L-cysteine (NAC) | Significant increase | Serves as a precursor for L-cysteine, which is required for de novo GSH synthesis. | nih.gov |
| This compound | Theoretical increase | Expected to be hydrolyzed to L-cysteine, thus promoting GSH synthesis. | mdpi.commdpi.com |
| L-cysteine | Direct precursor | Directly incorporated into the GSH synthesis pathway. | mdpi.com |
Anti-inflammatory Pathways and Immunomodulatory Effects
Chronic inflammation is closely linked to oxidative stress, with each process capable of perpetuating the other. This compound also demonstrates anti-inflammatory properties by intervening in key signaling pathways that regulate the inflammatory response.
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are signaling molecules that drive the inflammatory cascade. frontiersin.org Research on analogous thiol compounds like N-acetyl-L-cysteine (NAC) and bucillamine (B1668017) has shown that they can inhibit the production of these cytokines in a dose-dependent manner. nih.gov For example, in cell models stimulated with lipopolysaccharide (LPS), both NAC and bucillamine were found to decrease the secretion of TNF-α, IL-1β, and IL-6. nih.gov The mechanism is believed to involve the modulation of redox-sensitive signaling pathways that control the gene expression of these cytokines. mdpi.com Given its structural similarities, this compound is hypothesized to exert similar inhibitory effects on pro-inflammatory cytokine production.
Table 2: Effect of Thiol Compounds on Pro-inflammatory Cytokine Production in LPS-Stimulated Monocytic Cell Lines
| Compound | Target Cytokines | Observed Effect | Reference |
| Bucillamine | TNF-α, IL-1β, IL-6, IL-8 | Dose-dependent inhibition of production. | nih.gov |
| N-acetyl-L-cysteine (NAC) | TNF-α, IL-1β, IL-6, IL-8 | Dose-dependent inhibition of production. | nih.gov |
Nuclear factor-kappa B (NF-κB) is a master transcription factor that plays a critical role in regulating the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govvascularcell.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. nih.gov Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. wjgnet.com Antioxidant thiol compounds can inhibit NF-κB activation by preventing the oxidative stress-induced signaling cascade that leads to IκBα degradation. mdpi.com Studies on bucillamine and NAC have demonstrated their ability to inhibit NF-κB activation, which is correlated with the suppression of TNF-α mRNA expression. nih.gov Propionyl-L-carnitine, another related compound, has also been reported to modulate NF-κB activity in vascular cells. vascularcell.com Therefore, it is a key mechanism by which this compound is thought to exert its anti-inflammatory effects.
Influence on Immune Cell Function and Signaling Pathways
N-acyl-L-cysteine derivatives, such as NAC, are recognized for their immunomodulatory properties, which are largely attributed to their antioxidant capacity and influence on key signaling pathways. frontiersin.orgnih.gov It is plausible that this compound exerts similar effects on immune cells.
NAC has been shown to modulate the function of various immune cells, including T-cells, macrophages, and dendritic cells. nih.gov In the context of T-cell responses, NAC can inhibit the induction phase by acting on dendritic cells (DCs), which are critical antigen-presenting cells. nih.gov Specifically, NAC has been found to inhibit the constitutive and lipopolysaccharide (LPS)-induced activity of the transcription factor NF-κB in human DCs. nih.gov This inhibition of NF-κB, a central regulator of inflammatory gene expression, leads to a downregulation of cytokine production and the expression of surface molecules essential for T-cell activation, such as HLA-DR, CD86, and CD40. nih.gov
The effect of NAC on cytokine production can be complex and context-dependent. Some studies report that NAC up-regulates the production of pro-inflammatory cytokines like IL-1β, IL-5, and IFN-γ, while down-regulating the anti-inflammatory cytokine IL-10. nih.gov In contrast, other research indicates that NAC can inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, IL-1β, and IL-8. frontiersin.orgnih.gov The concentration of the compound and the specific cell type appear to be critical factors in determining the nature of the immune response. nih.gov For instance, long-term treatment with low-dose NAC has been shown to enhance proinflammatory cytokine expression in LPS-stimulated macrophages. nih.gov
Table 1: Effects of N-Acetyl-L-cysteine (NAC) on Immune Cell Functions
| Immune Cell Type | Observed Effect of NAC | Key Signaling Pathway Involved | Reference |
| Dendritic Cells (DCs) | Inhibition of maturation and antigen presentation | Inhibition of NF-κB | nih.gov |
| T-Cells | Inhibition of primary T-cell responses | Indirectly via DCs | nih.gov |
| Macrophages | Modulation of cytokine production (can be pro- or anti-inflammatory) | NF-κB, MAPK cascades | frontiersin.orgnih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | Upregulation of pro-inflammatory cytokines, downregulation of anti-inflammatory cytokines | - | nih.gov |
Modulation of Cellular Signaling and Gene Expression
The influence of N-acyl-L-cysteine compounds on cellular function extends to the direct modulation of signaling pathways and gene expression, primarily through their impact on the cellular redox state.
Regulation of Redox-Sensitive Protein Activities
Many cellular proteins contain redox-sensitive cysteine residues that act as molecular switches, sensing and transducing changes in the cellular redox environment. nih.gov Oxidation of these cysteine thiols can alter protein conformation and function, thereby regulating various cellular processes. N-acyl-L-cysteine compounds, by virtue of their ability to replenish intracellular glutathione (GSH) stores and act as direct antioxidants, can influence the activity of these redox-sensitive proteins. tandfonline.com
The transcription factor NF-κB is a prime example of a redox-sensitive protein. Its activity is inhibited by antioxidants like NAC, which can prevent the degradation of its inhibitory subunit, IκBα. nih.govnih.gov By maintaining a reduced intracellular environment, this compound could similarly regulate the activity of a host of transcription factors, molecular chaperones, and protein tyrosine phosphatases that are known to be controlled by redox processes. nih.gov For example, N-acetyl-L-cysteine has been shown to augment the expression of exofacial protein thiols on CHO cells, indicating its ability to reduce specific membrane proteins. nih.gov
Impact on Apoptosis and Ferroptosis Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that can be influenced by the cellular redox state. N-acyl-L-cysteine compounds can modulate apoptosis, although the effects can be complex. For instance, in some contexts, NAC has been shown to potentiate apoptosis in leukemia cells by suppressing NF-κB-regulated gene products that promote cell survival. nih.gov
Ferroptosis is a more recently discovered form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. frontiersin.org This process is critically dependent on the availability of cysteine and the function of glutathione peroxidase 4 (GPX4), an enzyme that requires glutathione (GSH) to detoxify lipid peroxides. nih.govfrontiersin.org Depletion of cysteine leads to reduced GSH synthesis, inactivation of GPX4, and subsequent ferroptosis. nih.gov By supplying cysteine, this compound would be expected to bolster the cell's defense against ferroptosis by supporting GSH synthesis and GPX4 activity. nih.govnih.gov The cystine-glutamate antiporter (system Xc-), which imports cystine for GSH synthesis, is a key regulator of ferroptosis, and compounds that modulate its activity can significantly impact this cell death pathway. frontiersin.orgresearchgate.net
Table 2: Potential Impact of this compound on Cell Death Pathways (Inferred from NAC)
| Cell Death Pathway | Key Regulators | Potential Effect of this compound | Reference |
| Apoptosis | NF-κB, Caspases | Modulation (can be pro- or anti-apoptotic depending on context) | nih.gov |
| Ferroptosis | Cysteine, Glutathione, GPX4, System Xc- | Inhibition by providing cysteine for glutathione synthesis | nih.govfrontiersin.orgnih.gov |
Effects on Neurotransmission Systems, particularly Glutamate (B1630785) Modulation
In the central nervous system, N-acyl-L-cysteine compounds can modulate neurotransmission, with a notable impact on the glutamate system. nih.gov Glutamate is the primary excitatory neurotransmitter, and its dysregulation is implicated in various neurological and psychiatric disorders. vinmec.com
NAC has been shown to modulate glutamate levels through the cystine-glutamate antiporter (system Xc-). nih.govresearchgate.net This antiporter exchanges extracellular cystine for intracellular glutamate. By providing a substrate for this exchange, NAC can increase extracellular glutamate levels, which in turn can stimulate inhibitory metabotropic glutamate receptors (mGluR2/3), leading to a reduction in synaptic glutamate release. researchgate.net This homeostatic regulation of glutamate has made NAC a subject of investigation for conditions associated with glutamatergic dysfunction. nih.govvinmec.comyoutube.compsychiatrictimes.com It is conceivable that this compound could have similar effects on glutamate neurotransmission.
Mechanisms Related to Protein Thiol Status and Disulfide Bridge Reduction
The thiol group of cysteine residues in proteins is crucial for their structure and function. The formation and breakage of disulfide bridges (S-S bonds) between cysteine residues is a key mechanism for regulating protein activity and is a fundamental aspect of oxidative folding. wikipedia.orglibretexts.org
N-acyl-L-cysteine compounds can act as reducing agents, capable of breaking disulfide bonds. tandfonline.comacs.org This action is central to the mucolytic effect of NAC, where it reduces the disulfide cross-links in mucus glycoproteins. tandfonline.com In a broader biological context, this disulfide-breaking activity can restore the function of proteins that have been inactivated by oxidation. The process typically involves a thiol-disulfide exchange reaction, where the thiolate form of the N-acyl-L-cysteine attacks the disulfide bond in a protein, leading to the reduction of the protein and the formation of an oxidized dimer of the agent. wikipedia.orglibretexts.org
Investigational Biological Activities and Research Applications of N Propionyl L Cysteine
Research in Oxidative Stress-Related Pathologies
There is no specific information available in the reviewed literature regarding the direct role of N-Propionyl-L-cysteine in attenuating cellular damage from general oxidative insults. Research in this area is predominantly focused on N-Acetyl-L-cysteine (NAC), which acts as a precursor to the antioxidant glutathione (B108866). researchgate.nettandfonline.com
Limited research has explored this compound (NPC) in the context of neurodegenerative disease models, specifically Alzheimer's disease. One study investigated the use of cysteine derivatives to functionalize quantum dots to act as nano-inhibitors of amyloid-β (Aβ40) fibrillation, a key pathological process in Alzheimer's disease. In this research, Cu2S quantum dots were functionalized with this compound, among other derivatives, to study how the steric effects of different chemical groups influence the inhibition of Aβ40 fibrillation. casi.org This indicates a potential, albeit highly specific, investigational application in the field of neuroprotection.
Studies in Inflammatory Conditions
No specific studies on the mitigation of inflammatory responses in tissue models using this compound were identified in the literature search.
No research dedicated to the application of this compound in pain management models was found.
Role in Detoxification Processes
No studies specifically investigating the role of this compound in detoxification processes were identified. Research into the detoxification properties of cysteine derivatives has centered on NAC, which supports the body's detoxification pathways by replenishing glutathione, a key molecule for neutralizing toxins and heavy metals. healthline.com
Conjugation with Xenobiotics and Metabolite Formation
The metabolism of foreign compounds, or xenobiotics, in the body often involves a detoxification process known as the mercapturic acid pathway. nih.govwikipedia.org This pathway is a major route for the biotransformation of electrophilic xenobiotics and their metabolites. nih.gov The process typically begins with the conjugation of the xenobiotic with glutathione, which is then sequentially broken down to a cysteine S-conjugate. nih.gov This cysteine conjugate is then N-acetylated to form a mercapturic acid, which is more water-soluble and can be readily excreted. nih.gov
While N-acetyl-L-cysteine is the most common N-acyl-L-cysteine conjugate formed in this pathway, the potential for other N-acyl derivatives, such as this compound, to be formed and metabolized is an area of research interest. Studies on related compounds provide a model for how this compound conjugates might be processed. For instance, research on the metabolism of S-benzyl-N-malonyl-L-cysteine in rats demonstrated the lability of the N-malonyl bond, which, upon hydrolysis, initiated a metabolic sequence involving C-S lyase. nih.gov This suggests that this compound conjugates with xenobiotics could undergo similar enzymatic processing.
In a study focused on the transport of trichloroethylene (B50587) metabolites, an N-propionyl derivative of S-(1,2-dichlorovinyl)-L-cysteine was synthesized for use in analytical procedures, indicating that such propionylated cysteine conjugates can be formed and are stable enough for experimental use. While not a direct study of its metabolic formation, this highlights the chemical feasibility and relevance of N-propionyl-cysteine conjugates in the context of xenobiotic metabolism.
Table 1: Key Enzymes and Intermediates in the Mercapturic Acid Pathway
| Enzyme/Intermediate | Role |
| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of xenobiotics with glutathione. wikipedia.org |
| γ-Glutamyltranspeptidase | Removes the glutamate (B1630785) residue from the glutathione conjugate. nih.gov |
| Dipeptidases | Cleave the glycine (B1666218) residue to form a cysteine S-conjugate. nih.gov |
| Cysteine S-conjugate N-acetyltransferase | Catalyzes the N-acetylation of the cysteine S-conjugate to form a mercapturic acid. nih.gov |
| This compound (hypothetical) | Could potentially be formed through an analogous pathway involving propionyl-CoA. |
Metal Chelation Investigations
The ability of certain molecules to bind to metal ions, a process known as chelation, is critical in both toxicology and therapeutic applications. The thiol group (-SH) of the cysteine residue is a key functional group that can effectively chelate heavy metals. wikipedia.orghmdb.ca This property is well-documented for L-cysteine and its derivative N-acetyl-L-cysteine (NAC), which are known to bind to metals such as mercury, lead, and cadmium. nih.govresearchgate.netmdpi.com
While direct experimental studies on the metal chelation properties of this compound are limited, its structural similarity to NAC strongly suggests that it would also exhibit metal-chelating capabilities. The primary site of metal binding in these molecules is the sulfur atom of the thiol group. The N-propionyl group is not expected to significantly hinder the accessibility of the thiol group to metal ions. In fact, the presence of the propionyl group, similar to the acetyl group in NAC, may enhance the stability of the molecule.
Studies on NAC have shown that it can form complexes with various metal ions, facilitating their excretion from the body. nih.gov For example, NAC has been investigated as a chelating agent for cobalt and chromium in patients with metal-on-metal hip implants. nih.gov It is plausible that this compound could act in a similar manner, forming stable complexes with toxic metal ions.
Table 2: Functional Groups Involved in Metal Chelation by Cysteine Derivatives
| Functional Group | Role in Chelation |
| Thiol (-SH) | Primary binding site for heavy metal ions. wikipedia.orghmdb.ca |
| Carboxyl (-COOH) | Can participate in the coordination of the metal ion. |
| Amino (-NH2) | Can also be involved in the chelate ring formation. |
Emerging Applications in Cellular and Molecular Biology Research
The unique chemical properties of this compound make it a candidate for various applications in the study of cellular and molecular processes.
Use as a Chemical Probe in Redox Biology
Redox biology is the study of the roles of reactive oxygen species (ROS) and other redox-active molecules in cellular signaling and homeostasis. nih.gov Cysteine residues in proteins are key players in redox signaling, as their thiol groups can be reversibly oxidized, leading to changes in protein structure and function. nih.govmdpi.com This has led to the development of cysteine-based molecules as chemical probes to detect and quantify ROS in biological systems.
This compound, with its reactive thiol group, has the potential to be used as a chemical probe for studying redox biology. Similar to N-acetyl-L-cysteine, it can act as a scavenger of free radicals and a precursor to glutathione, a major intracellular antioxidant. sigmaaldrich.com The propionyl group may modulate its lipophilicity and cell permeability compared to NAC, potentially offering advantages for specific applications.
While specific fluorescent or colorimetric probes based on the this compound scaffold have not been widely reported, the fundamental chemistry of the cysteine thiol group suggests its suitability for such development. The reaction of the thiol with specific ROS would lead to a measurable change in a reporter molecule attached to the this compound backbone.
Applications in Protein Engineering and Structure-Function Studies (e.g., as part of ligands for imaging)
Cysteine and its derivatives are valuable tools in protein engineering and for the development of ligands for bioimaging. The nucleophilic nature of the cysteine thiol allows for its use in site-specific protein modification and bioconjugation. rsc.org
An interesting application related to the propionyl group is the use of N-propionyl maleimide (B117702) groups in crosslinkers for studying protein-protein interactions. In one study, a crosslinker containing an N-propionyl maleimide group was used to link a peptide antigen to a carrier protein. chemrxiv.org This demonstrates a practical application of the propionyl moiety in the context of protein modification.
Furthermore, cysteine derivatives can be used as ligands to stabilize and functionalize nanoparticles for imaging applications. For instance, cysteine-containing peptides have been used to create fluorescent gold nanoclusters. The thiol group of cysteine plays a crucial role in binding to the gold surface. By modifying the N-terminus with a propionyl group, the properties of the resulting nanoparticle, such as its solubility and biocompatibility, could potentially be fine-tuned. While specific examples using this compound are not yet prevalent in the literature, the principles of using functionalized amino acids as ligands for imaging agents are well-established.
Table 3: Potential Applications of this compound in Biotechnology
| Application Area | Potential Role of this compound |
| Bioconjugation | The thiol group can be used for covalent attachment to proteins or other molecules. |
| Crosslinking | As part of a larger crosslinking reagent to study protein interactions. chemrxiv.org |
| Nanoparticle Functionalization | As a stabilizing ligand for quantum dots or metallic nanoparticles for bioimaging. |
| Drug Delivery | As a component of a larger molecule designed to target specific cells or tissues. |
Preclinical Research Models and Translational Studies of N Propionyl L Cysteine
In Vitro Cellular Models for Efficacy Assessment
No peer-reviewed studies were identified that utilize in vitro cellular models to assess the efficacy of N-Propionyl-L-cysteine. Research in this area is heavily focused on other cysteine derivatives.
In Vivo Animal Models for Investigating Therapeutic Potential
There is a lack of published in vivo studies using animal models to explore the therapeutic potential of this compound.
Models of Neurodegenerative DisordersThere are no available studies that investigate the therapeutic potential of this compound in animal models of neurodegenerative disorders. Transgenic mouse models of conditions like Alzheimer's disease (e.g., 5xFAD mice) and Parkinson's disease (e.g., MPTP-induced models) are standard for testing potential neuroprotective agents, but published research has focused on other molecules like NAC and has not reported on this compound.mdpi.commdpi.com
Table of Compounds Mentioned
Since no specific research findings on this compound could be detailed in the article, a data table of compounds is not applicable.
Reproductive System Research Models
Preclinical investigations using animal models have explored the effects of various compounds on the reproductive system. While direct studies on this compound are not extensively detailed in the provided results, related research on compounds that are metabolized to cysteine derivatives offers some insights. For instance, N-acetyl (propyl)cysteine (NAPR) is a metabolite of 1-bromopropane (B46711), a known reproductive toxin. regulations.gov Studies on 1-bromopropane indicate it can cause reproductive toxicity. regulations.gov
In broader studies on reproductive toxicology, compounds that deplete glutathione (B108866), a key antioxidant for which cysteine is a precursor, have been shown to impact male fertility. nih.gov For example, a 90-day feeding study in rats with a glutathione-depleting compound resulted in reduced spermatogenesis. nih.gov Conversely, a two-generational study showed no effects on fertility. nih.gov Single-dose injections of certain chemicals in male mice have resulted in germ cell damage and a subsequent decrease in living embryos. nih.gov These findings highlight the importance of the glutathione pathway in reproductive health, a pathway that this compound, as a cysteine derivative, could potentially influence.
Mechanistic Investigations in Preclinical Settings
Understanding the underlying mechanisms of a compound's action is a critical component of preclinical research. This involves analyzing its effects on biomarkers and observing changes at the tissue and molecular levels.
Biomarker Analysis in Experimental Models
Biomarkers are measurable indicators of a biological state or condition. In preclinical studies, they are used to assess the effects of a compound. Oxidative stress is a key area of investigation for cysteine derivatives due to their antioxidant potential. nih.gov Cysteine itself is a precursor to the major antioxidant glutathione (GSH). nih.govnih.gov
Preclinical studies on other cysteine derivatives, like N-Acetyl-L-cysteine (NAC), have demonstrated effects on various biomarkers. For example, NAC has been shown to mitigate biomarkers of oxidative stress in animal models of cholestasis by reducing reactive oxygen species, lipid peroxidation, and protein carbonylation, while replenishing glutathione stores. nih.gov In smokers, oral administration of NAC has been studied for its effects on a range of biomarkers, including DNA adducts and markers of oxidative damage. aacrjournals.org
The ratio of cysteine to its oxidized form, cystine, is considered a biomarker of redox status in both animals and humans. nih.gov Alterations in the levels of cysteine and other amino acids have been investigated as potential biomarkers for various diseases in preclinical and clinical settings. nih.gov
Histopathological and Molecular Characterization of Tissue Responses
Histopathological examination involves the microscopic study of tissues to observe the effects of a compound. Molecular characterization delves into the changes in gene and protein expression.
In preclinical models of cisplatin-induced reproductive damage, L-cysteine has been shown to protect testicular tissues from damage and recover testicular histopathology. nih.gov Cisplatin treatment in rats led to visible vascular alterations and inflammation in the testes, which were ameliorated by L-cysteine. nih.gov Similarly, in studies of lead and cadmium toxicity, N-Acetyl-L-cysteine (NAC) demonstrated protective effects, with marked improvements in the histopathology of the testes. nih.gov
At the molecular level, cysteine derivatives can influence various signaling pathways. For instance, in pancreatic cancer cell models, autophagy inhibition was found to decrease intracellular cysteine levels by affecting the localization of the amino acid transporter SLC7A11. nih.gov In preclinical models of polycystic ovary syndrome (PCOS), a combination of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine was found to alleviate ovarian dysfunction, with molecular mechanisms involving antioxidant and anti-glycative activity. mdpi.comresearchgate.net
Comparative Studies with Other Cysteine Derivatives (e.g., N-Acetyl-L-cysteine)
Comparing a novel compound with existing, well-characterized ones is a standard practice in preclinical research to understand its relative advantages and disadvantages. N-Acetyl-L-cysteine (NAC) is the most commonly studied cysteine derivative and serves as a frequent comparator.
NAC is a precursor of L-cysteine and promotes the synthesis of glutathione. mdpi.com It acts as a scavenger of free radicals and is a potent antioxidant. mdpi.com Preclinical studies have shown NAC to be effective in blocking compulsive drug-seeking behavior in rodents. google.com It has also been investigated for its ability to modulate the toxic effects of various substances. For example, in a rat model of trichloroethylene-induced reproductive toxicity, NAC was used to investigate the role of the glutathione conjugation pathway. nih.gov
In a comparative study of different glutathione-enhancing drugs in human primary endothelial cells, N-acetylcysteine ethyl ester (NACET) was found to be the most efficient molecule in increasing intracellular levels of GSH and cysteine compared to NAC, 2-oxothiazolidine-4-carboxylic acid (OTC), and glutathione ethyl ester (GSH-EE). nih.gov This was attributed to NACET's higher lipophilicity, allowing it to cross cell membranes more freely. nih.gov
The following table provides a summary of findings from comparative preclinical studies involving different cysteine derivatives.
| Feature | This compound | N-Acetyl-L-cysteine (NAC) | N-acetylcysteine ethyl ester (NACET) | L-cysteine |
| Primary Role | Precursor to cysteine | Precursor to cysteine, antioxidant mdpi.com | Cysteine pro-drug nih.gov | Amino acid, precursor to glutathione nih.gov |
| Antioxidant Activity | Inferred as a cysteine derivative | Potent antioxidant, scavenges free radicals mdpi.com | Increases intracellular GSH levels more efficiently than NAC nih.gov | Possesses antioxidant properties |
| Reproductive System Effects | Metabolite of reproductive toxin 1-bromopropane regulations.gov | Mitigates reproductive toxicity from lead and cadmium nih.gov | Not detailed in provided results | Protects against cisplatin-induced reproductive damage nih.gov |
| Mechanism Insights | Not detailed in provided results | Modulates glutathione pathway, nih.gov acts as a chaperone for mutant enzymes nih.gov | More lipophilic, better cell penetration than NAC nih.gov | Restores cellular glutathione researchgate.net |
Advanced Analytical and Bioanalytical Methodologies for N Propionyl L Cysteine Research
Chromatographic Techniques for Quantitative Determination
Chromatography stands as a cornerstone for the analysis of N-Propionyl-L-cysteine, offering high resolution and sensitivity. Various chromatographic approaches have been adapted to address specific analytical challenges, from routine quantification to complex metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiol-containing compounds like this compound and its analogue, N-acetyl-L-cysteine (NAC). pcdn.cocore.ac.ukajpp.in The choice of detector is critical and is tailored to the specific requirements of the analysis, such as sensitivity and selectivity.
UV Detection: This is a common method for quantifying this compound. The analysis is typically performed on a reversed-phase column, such as a C18 column. core.ac.ukajpp.in For NAC, detection is often carried out at a low UV wavelength, around 214 nm. core.ac.uk However, the sulfhydryl group itself is not a strong chromophore, which can limit sensitivity. To overcome this, and to prevent the rapid oxidation of the thiol group in solution, sample preparation may involve controlling the pH or using reducing agents. pcdn.co
Fluorescence Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent reagent is frequently employed. nih.govresearchgate.net A common derivatizing agent for thiols is N-(1-pyrenyl)maleimide (NPM), which reacts with the sulfhydryl group to form a highly fluorescent adduct. nih.gov This allows for detection at nanomolar concentrations. nih.gov The resulting derivative is then separated by reversed-phase HPLC and monitored with a fluorescence detector. researchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive identification and quantification. core.ac.ukinsights.bio This technique is particularly valuable for analyzing complex biological samples. insights.biopnas.org Electrospray ionization (ESI) is a common interface used for such analyses. core.ac.uk LC-MS methods can distinguish the analyte from co-eluting matrix components, which is a significant advantage in bioanalysis.
Table 1: Example HPLC Conditions for Thiol Analysis (based on NAC studies)
| Parameter | UV Detection | Fluorescence Detection (with NPM) | Mass Spectrometry (LC-MS) |
|---|---|---|---|
| Column | Reversed-Phase C18 | Reversed-Phase C18 | Reversed-Phase C18 |
| Mobile Phase | Methanol/Water/Acetic Acid mixtures | Isocratic Acetonitrile (B52724)/Water with acid adjustment | Water/Methanol/Acetic Acid mixtures |
| Detection | UV at ~214 nm core.ac.uk | Fluorescence (Ex/Em specific to adduct, e.g., 330/376 nm) researchgate.net | ESI in single ion monitoring mode core.ac.uk |
| Key Feature | Simple, robust | High sensitivity nih.gov | High selectivity and sensitivity insights.bio |
Assessing the enantiomeric purity of this compound is critical, as different enantiomers can have distinct pharmacological and toxicological profiles. mdpi.com Chiral chromatography is the primary method for this purpose. Two main strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).
Direct Chiral Separation: This involves using a column where the stationary phase is itself chiral. Crown ether-based and cyclodextrin-based CSPs have been successfully used for the enantioseparation of various amino acids and their derivatives. mdpi.com For instance, Crownpak CR-I(+) columns have been shown to separate D- and L-amino acid enantiomers. mdpi.com
Indirect Chiral Separation: This approach involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. thieme-connect.de These diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18 column). researchgate.net A common combination for amino acids is o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBC). researchgate.netsigmaaldrich.com The resulting fluorescent diastereomers are then resolved by HPLC. researchgate.net This technique can be applied to determine the enantiomeric composition of N-Propionyl-D/L-cysteine.
Table 2: Chiral Derivatizing Agents for Amino Acid Enantiomer Separation
| Chiral Derivatizing Agent (CDA) | Co-reagent | Principle | Detection |
|---|---|---|---|
| N-acetyl-L-cysteine (NAC) researchgate.net | o-phthalaldehyde (OPA) | Forms fluorescent diastereomeric isoindoles | Fluorescence |
| N-isobutyryl-L-cysteine (NIBC) sigmaaldrich.com | o-phthalaldehyde (OPA) | Forms fluorescent diastereomeric isoindoles | Fluorescence |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) acs.org | None | Forms diastereomers that can be separated by ion mobility spectrometry-MS | Mass Spectrometry |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of low molecular weight metabolites in biological samples. mdpi.comchromatographytoday.com For non-volatile and polar compounds like amino acids and their derivatives, including potential metabolites of this compound, chemical derivatization is a mandatory step to increase volatility and thermal stability. nih.govnih.gov
The most common derivatization procedure involves a two-step process:
Methoxyamination: This step protects carbonyl groups.
Silylation: This step, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts acidic protons (e.g., in carboxyl and thiol groups) into trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column, and then detected by the mass spectrometer. chromatographytoday.com The resulting mass spectra provide a fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of known metabolites by comparison to spectral libraries and the structural elucidation of unknown metabolites. nih.gov This approach can be used to profile the metabolic pathway of this compound, identifying products of its breakdown or biotransformation in biological systems. nih.govfrontiersin.org
Spectrophotometric and Spectrofluorometric Assays
These methods offer simpler, often faster, alternatives to chromatography for the quantification of total thiol content, which can include this compound. They are particularly useful for applications where high throughput is more critical than the separation of individual thiol species.
Many spectrophotometric methods for thiol determination are based on redox reactions where the thiol group reduces a reagent, leading to the formation of a colored product. nih.gov
A classic example is the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. biocompare.com The thiol group of this compound would reduce DTNB, releasing the 2-nitro-5-thiobenzoate (TNB) anion, which has a characteristic yellow color and a strong absorbance maximum at 412 nm. The intensity of the color is directly proportional to the concentration of thiol groups in the sample.
Another approach involves the reduction of metal ions. nih.gov For instance, a method developed for NAC involves the reduction of Fe(III) to Fe(II) by the thiol. The resulting Fe(II) is then complexed with a chromogenic ligand like 2,4,6-tripyridyl-s-triazine (TPTZ), forming a colored complex that can be measured spectrophotometrically. nih.gov Such a method would be applicable to this compound due to the reactivity of its free thiol group.
Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated analytical techniques that enable high-throughput screening by minimizing sample and reagent consumption and accelerating analysis time. srce.hr These systems are well-suited for the routine quality control of pharmaceutical formulations or for screening large numbers of biological samples. nih.govnih.gov
For the determination of thiol compounds like NAC, FIA and SIA methods have been developed based on spectrophotometric detection. srce.hrmdpi.com A common reaction involves the reduction of a Cu(II)-bathocuproine disulfonate complex by the thiol. srce.hr This reaction produces an orange-colored Cu(I) complex, which is monitored in a flow-through spectrophotometer cell at its absorbance maximum (around 483 nm). srce.hr The peak height or area is proportional to the analyte concentration. These methods are characterized by high sample throughput (up to 120 samples per hour for FIA), good precision, and low detection limits. srce.hr Given the similar reactivity, this approach is directly transferable to the analysis of this compound.
Table 3: Comparison of FIA and SIA for NAC Analysis
| Parameter | Flow Injection Analysis (FIA) | Sequential Injection Analysis (SIA) |
|---|---|---|
| Principle | Continuous flow of carrier, sample injected into the stream mdpi.com | Precise, programmable handling of discrete liquid zones srce.hr |
| Sample Throughput | Higher (e.g., 120 samples/hour) srce.hr | Lower (e.g., 60 samples/hour) srce.hr |
| Reagent Consumption | Low | Very Low |
| System Flexibility | Less flexible | Highly flexible and programmable |
| Typical Detection Limit | ~9 x 10-8 mol L-1srce.hr | ~1.2 x 10-7 mol L-1srce.hr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds and for studying metabolic pathways. slideshare.net In the context of this compound, NMR provides detailed information about the number and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), which is crucial for confirming its molecular structure and for observing its metabolic fate in biological systems. slideshare.net
The structure of this compound features several distinct proton and carbon environments that give rise to characteristic signals in NMR spectra. For instance, the protons of the propionyl group, the alpha- and beta-protons of the cysteine backbone, and the thiol proton each have unique chemical shifts and coupling patterns. nih.gov By analyzing these spectra, researchers can confirm the identity and purity of synthesized this compound.
In metabolic studies, NMR can be used to trace the fate of this compound within a biological system. For example, studies on related compounds like N-acetyl-L-cysteine (NAC) have utilized ¹H-NMR to monitor changes in the metabolic profile of biofluids or tissue extracts after administration. nih.govmdpi.com These studies can reveal how the compound is metabolized, what byproducts are formed, and how it influences endogenous metabolic pathways, such as glucose and amino acid metabolism. nih.gov For instance, ¹H-NMR has been used to detect the methyl singlet peak of NAC in aqueous mouse liver extracts, confirming its uptake by the tissue. mdpi.com Similar approaches could be applied to this compound to understand its bioavailability and metabolic impact.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (propionyl) | ~1.1 | ~9 |
| CH₂ (propionyl) | ~2.3 | ~29 |
| C=O (propionyl) | - | ~175 |
| α-CH (cysteine) | ~4.5 | ~54 |
| β-CH₂ (cysteine) | ~3.0 | ~26 |
| SH (thiol) | ~1.6 | - |
| C=O (carboxyl) | - | ~173 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry-Based Techniques for Identification and Quantification in Biological Matrices
Mass spectrometry (MS) is an indispensable tool in bioanalytical research due to its high sensitivity and specificity, allowing for the precise identification and quantification of molecules in complex biological samples. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying compounds in biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov
For the analysis of this compound, a reversed-phase LC method would likely be employed, potentially with an ion-pairing agent to improve retention of this polar molecule. ijper.org The compound would first be separated from other matrix components on the LC column. Following elution, it would enter the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).
In the mass spectrometer, a specific precursor ion corresponding to the mass of this compound is selected and fragmented to produce characteristic product ions. The detection of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification, even at very low concentrations. researchgate.net Isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled this compound, are often used to ensure the accuracy and precision of the quantification. nih.gov
LC-MS/MS methods have been successfully developed for the quantification of similar compounds, like N-acetyl-S-(propionamide)cysteine (NASPC), a biomarker of acrylamide (B121943) exposure, in urine. nih.govnih.gov These methods demonstrate low detection limits and high throughput capabilities, making them suitable for large-scale studies. nih.gov
Table 2: Example LC-MS/MS Parameters for Analysis of a Related Compound (N-acetyl-cysteine)
| Parameter | Condition |
| LC Column | C18 reverse-phase |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile or methanol) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 164.0 (for NAC) |
| Product Ion (m/z) | 104.0 (example fragment for NAC) |
Note: These parameters are for N-acetyl-cysteine and would need to be optimized for this compound.
Imaging Mass Spectrometry for Tissue Distribution
Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govamericanpharmaceuticalreview.com This methodology provides crucial information on where a compound and its metabolites accumulate within an organ, which can be critical for understanding its mechanism of action and potential toxicity. nih.gov
Matrix-assisted laser desorption/ionization (MALDI) is a common IMS technique. nih.gov In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired across the tissue surface, desorbing and ionizing the analytes, which are then detected by the mass spectrometer. This process generates a map of the distribution of specific ions, including that of this compound, across the tissue. nih.gov
IMS could be employed to study the distribution of this compound in various tissues, such as the liver, kidney, or brain, following its administration. wustl.edu This would reveal whether the compound preferentially accumulates in specific anatomical substructures. nih.gov For example, MALDI imaging has been used to map the distribution of drugs and their metabolites in tumors, providing insights into drug metabolism within the tumor microenvironment. nih.gov Similarly, IMS could elucidate the localized biochemical effects of this compound by simultaneously mapping its distribution along with that of related endogenous molecules. nih.govresearchgate.net
Structure Activity Relationship Studies and Rational Design of N Propionyl L Cysteine Analogues
Impact of N-Acyl Substituent Variations on Biological Activity
A primary challenge with L-cysteine and some of its derivatives is poor membrane permeability and low oral bioavailability. nih.govacs.org For instance, NAC is a hydrophilic (water-loving) compound, which limits its ability to pass through the lipid-rich membranes of cells and results in low bioavailability after oral administration. nih.govresearchgate.net
The rational design of analogues often focuses on increasing lipophilicity (fat-solubility) to improve membrane transport. acs.org Changing the N-acyl substituent is a direct way to modulate this property.
N-Acetyl-L-cysteine (NAC): The acetyl group (CH₃CO-) is small and relatively polar.
N-Propionyl-L-cysteine: The propionyl group (CH₃CH₂CO-) is slightly larger and more lipophilic than the acetyl group due to the additional ethyl component.
This increased lipophilicity in this compound is predicted to enhance its ability to cross cellular membranes compared to NAC. Further increasing the length of the acyl chain or introducing other lipophilic moieties, such as in N-acetylcysteine ethyl ester (NACET), has been shown to drastically improve cell penetration and tissue absorption. nih.govresearchgate.netmdpi.com However, an optimal balance between lipophilicity and hydrophilicity is necessary; excessive lipophilicity can lead to poor solubility in aqueous biological fluids, hindering distribution. acs.org
| N-Acyl Cysteine Analogue | Acyl Group | Relative Lipophilicity | Predicted Impact on Membrane Permeability |
|---|---|---|---|
| N-Acetyl-L-cysteine (NAC) | Acetyl (CH₃CO-) | Low | Poor |
| This compound | Propionyl (CH₃CH₂CO-) | Moderate | Improved compared to NAC |
| N-Acetyl-L-cysteine Ethyl Ester (NACET) | Acetyl (with ethyl ester) | High | Significantly improved |
N-acyl-L-cysteine analogues must be metabolized in the body to release L-cysteine. This crucial step is catalyzed by enzymes called acylases. nih.gov The structure of the N-acyl group directly influences how efficiently these enzymes recognize and cleave it.
The deacylation process is essential for the prodrug to become active. nih.gov Studies on acylase I, a key enzyme in this process, have shown that it has substrate preferences. The enzyme effectively deacetylates N-acetyl-L-cysteine. nih.gov Research indicates that acylase I activity is highest for N-acyl-L-cysteines with short, unbranched alkyl chains (up to three carbons). nih.gov This suggests that this compound would also be a good substrate for this enzyme, potentially being hydrolyzed at a rate comparable to or slightly different from NAC.
Conversely, acyl groups that are too large, branched, or contain specific functional groups can hinder enzymatic cleavage. nih.gov For example, N-acetylation of certain thiazolidine (B150603) prodrugs of L-cysteine was found to be metabolically unfavorable, reducing their effectiveness compared to their non-acetylated parent compounds. nih.gov This highlights that the interaction between the acyl substituent and the metabolic enzymes is a critical factor in the rational design of these prodrugs. The rate of deacylation can affect the pharmacokinetics, determining whether L-cysteine is released rapidly or in a more sustained manner. nih.gov
Stereochemical Considerations and Their Biological Implications
Stereochemistry—the three-dimensional arrangement of atoms—is fundamental to a molecule's biological activity. Amino acids exist as stereoisomers, or enantiomers, designated as L (levo) or D (dextro) forms. In biological systems, there is a strong preference for the L-isomers of amino acids. acs.org
N-Propionyl-L -cysteine is synthesized from L-cysteine, the natural enantiomer that is incorporated into proteins and used for glutathione (B108866) synthesis. nih.govrivm.nl The use of the L-form is a deliberate design choice to ensure the resulting prodrug is compatible with the body's metabolic machinery.
Enzymatic Specificity: Enzymes that metabolize amino acids and their derivatives are highly stereospecific. Acylases that cleave the N-acyl group from N-acyl-L-cysteine are specific for the L-enantiomer. nih.gov The D-form would likely not be recognized or metabolized, failing to release the necessary cysteine.
Biological Utilization: The L-cysteine released from the prodrug is readily available for cellular processes, including the synthesis of glutathione by glutamate-cysteine ligase, which is also stereospecific. nih.gov
While some synthetic derivatives have shown activity regardless of stereochemistry, such as S-trityl-L-cysteine which inhibits the kinesin Eg5, this is an exception rather than the rule. nih.gov For applications dependent on replenishing the body's cysteine pool, the L-configuration is essential.
Design and Synthesis of Novel Cysteine Conjugates with Enhanced Properties
The principles of modifying L-cysteine extend beyond simple N-acylation. Rational design has led to a variety of novel cysteine conjugates created to overcome specific limitations and enhance therapeutic properties. mdpi.com This often involves creating "double-prodrugs" or more complex molecules. nih.gov
One successful strategy involves creating thiazolidine derivatives. These compounds are formed by reacting L-cysteine with an aldehyde or ketone, which masks both the thiol and amino groups within a ring structure. acs.org This approach can improve stability and alter solubility. To further enhance lipophilicity and bioavailability, these thiazolidine derivatives can be acylated. acs.org
Another advanced approach is the creation of disulfide-based prodrugs. These molecules often link a drug to a cysteine-containing moiety via a disulfide bond (-S-S-). These prodrugs are relatively stable in the bloodstream but are designed to be cleaved in the reducing environment inside cells, where glutathione concentrations are high. rsc.org This strategy allows for targeted drug release within cells, particularly in tumor cells which often have elevated glutathione levels. rsc.org
| Conjugate Design Strategy | Chemical Modification | Intended Enhancement | Example/Concept |
|---|---|---|---|
| Esterification | Adding an ethyl ester to the carboxyl group | Increased lipophilicity and cell permeability | N-Acetyl-L-cysteine Ethyl Ester (NACET) nih.govmdpi.com |
| Thiazolidine Ring Formation | Condensation with an aldose (sugar) | Masks reactive groups, improves water solubility | 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids acs.org |
| Disulfide Linkage | Connecting a drug via a disulfide bond | Redox-sensitive drug release inside cells | Doxorubicin-cysteine conjugates rsc.org |
| Sila-substitution | Replacing a carbon atom with silicon | Enhanced lipophilicity and cell penetration | Sila-amide derivatives of L-NAC researchgate.net |
Computational Chemistry and Molecular Modeling Approaches
Modern drug design heavily relies on computational chemistry and molecular modeling to predict how a new molecule will behave before it is synthesized. These in silico methods save time and resources by simulating interactions at the molecular level.
For this compound and its analogues, computational tools can be used to:
Predict Physicochemical Properties: Algorithms can calculate properties like lipophilicity (as log P), water solubility, and molecular volume. These predictions help in the initial design phase to estimate a compound's potential bioavailability. nih.gov
Model Enzyme-Substrate Interactions: Homology modeling can be used to build a three-dimensional structure of a target enzyme, such as acylase I, if its crystal structure is not available. plos.org A potential prodrug like this compound can then be "docked" into the enzyme's active site to predict binding affinity and orientation. This helps to understand whether the acyl group fits well and is positioned correctly for cleavage.
Guide Rational Design: By simulating the effects of different N-acyl substituents or other modifications, researchers can prioritize the synthesis of compounds that are most likely to have the desired properties. For instance, modeling can help design peptide motifs containing cysteine that react in specific ways for bioconjugation.
These computational approaches provide valuable insights into the structure-activity relationships, guiding the development of new cysteine conjugates with enhanced and specific biological activities.
Toxicological Considerations and Safety Assessment in N Propionyl L Cysteine Research
In Vitro Cytotoxicity and Genotoxicity Investigations
Direct in vitro cytotoxicity and genotoxicity data for N-Propionyl-L-cysteine are limited. However, studies on analogous compounds, particularly N-acetyl-L-cysteine (NAC), provide valuable insights into the potential effects.
Cytotoxicity: In vitro studies on NAC have demonstrated a generally low level of cytotoxicity. For instance, in human neuroblastoma SH-SY5Y cells, NAC showed less than 5% cytotoxicity at concentrations up to 2 mM, though cytotoxicity increased to 31% at 5 mM. iiarjournals.org In studies involving human liver carcinoma (HepG2) cells, NAC has been shown to increase cell viability, particularly in the presence of toxins like lead nitrate, highlighting its protective effects. nih.gov The cytotoxic potential of thiol compounds can be concentration-dependent and cell-line specific.
Genotoxicity: Comprehensive genotoxicity testing on L-cysteine and NAC has generally not indicated a significant risk. rivm.nleuropa.eu N-acetylcysteine was found to be non-genotoxic in the Ames test and an in vivo mouse micronucleus test. fda.gov In fact, NAC has demonstrated protective effects against genotoxicity induced by certain agents. For example, in HepG2 cells exposed to lead nitrate, NAC significantly reduced DNA damage as measured by the comet assay. nih.gov While these findings are for related compounds, they suggest that the core cysteine structure is not inherently genotoxic. However, the potential influence of the N-propionyl group on the genotoxic profile of this compound has not been specifically investigated. The available data for L-cysteine and NAC are considered insufficient for a complete assessment of their genotoxic potential. rivm.nl
Systemic Toxicity Profiles in Preclinical Models
Organ-Specific Toxicity (e.g., Hepatic, Renal, Splenic)
Excessive intake of cysteine has been associated with organ-specific toxicity in animal models.
Hepatic Toxicity: While NAC is widely used to protect the liver from toxicity, high doses of cysteine have been linked to adverse hepatic effects. Excessive intake may disrupt cellular metabolic homeostasis, leading to cell vacuolation, fatty change, and degeneration of the parenchyma. industrialchemicals.gov.au
Renal Toxicity: The kidneys appear to be a target for toxicity from high doses of cysteine. In a 93-day oral study in rats, high doses of cysteine resulted in kidney necrosis. industrialchemicals.gov.au A 4-week study in rats also showed renal injuries, such as basophilic tubules with eosinophilic material in the lumen. nih.gov
Splenic Toxicity: High doses of NAC have been shown to cause splenic red pulp atrophy and loss in mice. gavinpublishers.com
Impact on Physiological Parameters
High doses of cysteine and its derivatives can affect various physiological parameters in preclinical models.
In a 93-day oral repeated-dose study in Wistar rats, a high dose of 3000 mg/kg bw/day of cysteine led to decreased spontaneous activity, reduced food intake, and decreased body weight gain. industrialchemicals.gov.au A 4-week oral toxicity study of L-cysteine in male rats reported salivation and an increase in reticulocyte counts at higher doses. nih.gov Intravenous administration of high-dose L-cysteine in rats resulted in suppressed body weight gain, decreased spontaneous activity, salivation, tremors, and mild anemia. semanticscholar.org
Table 1: Summary of Preclinical Toxicity Findings for L-cysteine
| Species | Route of Administration | Duration | Key Findings | Reference |
| Wistar Rats | Oral (gavage) | 93 days | Decreased activity, reduced food intake, weight loss, liver and kidney necrosis at 3000 mg/kg/day. | industrialchemicals.gov.au |
| Male Rats | Oral (gavage) | 4 weeks | Renal injuries, salivation, increased reticulocyte counts at ≥1000 mg/kg/day. | nih.gov |
| Male Rats | Intravenous | 4 weeks | Suppressed body weight gain, decreased activity, salivation, tremors, mild anemia, epididymal and cerebellar effects at 1000 mg/kg/day. | semanticscholar.org |
Immunotoxicological Evaluation
There is a lack of specific data on the immunotoxicological effects of this compound. However, the immune system can be influenced by xenobiotics, leading to immunosuppression, immunostimulation, hypersensitivity, or autoimmunity. mdpi.comresearchgate.net Thiol compounds like NAC have been noted for their immunological effects, often demonstrating protective and modulatory roles rather than overt toxicity. nih.gov For example, NAC can influence cytokine production and T-cell responses. Given that some halogenated organic compounds can induce an immunotoxicity reaction by affecting cysteine thiols in glutathione (B108866), the potential for this compound to interact with the immune system warrants further investigation. iiarjournals.org
Mechanisms of Toxicity Associated with Excessive Thiol Compound Exposure
While thiols are essential for many biological processes, excessive exposure can lead to toxicity through several mechanisms.
Redox Cycling and Oxidative Stress: A primary mechanism of thiol toxicity involves redox cycling. Thiols can auto-oxidize in the presence of transition metal ions to produce a disulfide and a superoxide (B77818) radical. This can initiate a cascade of reactive oxygen species (ROS) formation, leading to oxidative stress. This oxidative stress can damage cellular components like lipids, proteins, and DNA. industrialchemicals.gov.au
Disruption of Protein Function: The thiol group of cysteine residues in proteins is crucial for their structure and function. High concentrations of exogenous thiols can interfere with the disulfide bonds of proteins, potentially leading to misfolding and inactivation.
Interaction with Metal Ions: Thiol groups have a high affinity for heavy metal ions. While this property is utilized in chelation therapy, excessive thiol concentrations could potentially disrupt the homeostasis of essential metal ions within the body.
Formation of Toxic Metabolites: The metabolism of some thiol-containing compounds can lead to the formation of toxic intermediates. For example, some S-conjugates of xenobiotics are metabolized to nephrotoxic compounds.
Impurity Profiling and its Toxicological Relevance
The toxicological assessment of any chemical substance must consider the potential impact of impurities. The synthesis of this compound can potentially result in residual starting materials, by-products, or degradation products. The presence of structurally alerting impurities, even at low levels, could indicate a potential for genotoxicity. For instance, if the manufacturing process involves reagents that are themselves toxic or genotoxic, their presence in the final product would be a safety concern. Therefore, a thorough impurity profile, identifying and quantifying any impurities, is a critical component of a comprehensive toxicological evaluation. The toxicological properties of these impurities would then need to be assessed, either through direct testing or by comparison to existing data. There is currently no publicly available information specifically detailing the impurity profile of this compound and its toxicological relevance.
Emerging Research Directions and Future Perspectives for N Propionyl L Cysteine
Exploration of Novel Therapeutic Targets and Pathways
Emerging research is beginning to uncover the therapeutic potential of N-Propionyl-L-cysteine and related cysteine compounds by investigating their interactions with various cellular pathways. While direct research on this compound's specific targets is still developing, studies on similar molecules like N-acetyl-cysteine (NAC) and other cysteine derivatives provide insights into potential mechanisms of action. These compounds are known to influence pathways related to oxidative stress, inflammation, and glutamate (B1630785) modulation. deakin.edu.aunih.gov
A significant area of interest is the role of cysteine derivatives in modulating the xc- cystine/glutamate antiporter. livingtumorlab.com This transport system is crucial for the uptake of cystine, a precursor for the synthesis of the major endogenous antioxidant, glutathione (B108866). nih.govlivingtumorlab.com In conditions like cancer, where there is a high demand for glutathione to combat oxidative stress, targeting this antiporter could be a viable therapeutic strategy. nih.govlivingtumorlab.com Some cancer cells are deficient in the ability to synthesize cysteine, making them highly dependent on external sources and thus more vulnerable to therapies that disrupt cysteine uptake or metabolism. livingtumorlab.com
Furthermore, the reactive thiol group of cysteine residues in proteins can undergo various post-translational modifications, which play a critical role in cellular signaling and protein function. nih.gov Investigating how this compound might influence these modifications could reveal novel therapeutic targets. For instance, alterations in cysteine metabolism have been linked to neurodegenerative diseases, and modulating these pathways with compounds like N-acetyl cysteine is being explored as a therapeutic approach. oaepublish.com Research into the effects of this compound on specific enzymes and signaling proteins is a logical next step to deliniate its precise molecular targets.
Development of Advanced Delivery Systems for this compound
To enhance the therapeutic efficacy of compounds like this compound, researchers are exploring advanced drug delivery systems. These systems aim to improve bioavailability, target specific tissues, and provide controlled release. nih.govmdpi.com While specific research on delivery systems for this compound is limited, advancements with similar molecules, particularly N-acetyl-cysteine (NAC), offer a promising outlook.
One approach involves the use of nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. nih.govmdpi.commdpi.com These carriers can encapsulate lipophilic drugs, enhancing their solubility and stability. nih.gov For instance, the lipophilic nature of compounds like NAC makes them suitable for entrapment within liposomal delivery systems. nih.gov Surface modifications of these nanoparticles, for example with cysteine, can improve mucoadhesion, facilitating transport across intestinal barriers for oral delivery. acs.org
Another area of development is the creation of nanocapsules and other polymeric systems. mdpi.comrsc.org These can be designed for controlled drug release and targeted delivery to specific sites, such as the lungs for treating pulmonary diseases. rsc.org For example, a study on L-cystine-based polyamide nanocapsules demonstrated effective targeted delivery to the lungs. rsc.org Such innovative systems could potentially be adapted for this compound to improve its pharmacokinetic profile and therapeutic effectiveness.
Table 1: Examples of Advanced Drug Delivery Systems for Cysteine-Related Compounds
| Delivery System | Compound | Purpose | Reference |
|---|---|---|---|
| Liposomes | N-acetyl cysteine | Enhance solubility and delivery | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Cysteine (for surface modification) | Improve oral bioavailability and mucoadhesion | acs.org |
| Polyamide Nanocapsules | L-cystine | Targeted pulmonary delivery | rsc.org |
Integration into Combination Therapies for Complex Diseases
The potential for this compound and its parent compound, L-cysteine, in combination therapies for complex diseases is an active area of investigation. The rationale behind this approach is that combining agents with different mechanisms of action can lead to synergistic effects, overcoming drug resistance and improving treatment outcomes.
In oncology, the role of cysteine in cancer cell metabolism and survival makes it a compelling target. nih.gov Cancer cells often have an increased demand for cysteine to synthesize glutathione, which protects them from oxidative stress induced by chemotherapy. nih.govlivingtumorlab.com Therefore, combining a cysteine-modulating agent with conventional chemotherapy could enhance the efficacy of the latter by depleting the cancer cells' antioxidant defenses. nih.gov
For psychiatric disorders, N-acetyl-cysteine (NAC) has been studied as an adjunctive treatment. deakin.edu.aunih.govfrontiersin.org It is thought to work by modulating glutamate and reducing inflammation, which are implicated in conditions like obsessive-compulsive disorder (OCD) and schizophrenia. deakin.edu.aunih.gov Clinical trials have explored the use of NAC in combination with standard treatments like selective serotonin (B10506) reuptake inhibitors (SSRIs) for OCD. frontiersin.org Similarly, this compound could potentially be integrated into existing treatment regimens for various disorders, although further research is needed to establish its efficacy and optimal combinations.
A patent application describes a combination of N-acetyl-L-cysteine with selenomethionine (B1662878) and melatonin, suggesting that such combinations could enhance the efficacy of NAC in treating a range of diseases, including cancers, autoimmune diseases, and neurodegenerative disorders. google.com This highlights the broad potential for developing combination therapies involving cysteine derivatives.
Applications in Omics Technologies (Proteomics, Metabolomics)
Omics technologies, such as proteomics and metabolomics, are powerful tools for understanding the global cellular effects of compounds like this compound. These approaches allow for the comprehensive analysis of proteins and metabolites, providing insights into metabolic pathways and cellular responses. universiteitleiden.nlnih.gov
Metabolomics studies can identify and quantify a wide range of small molecules, including amino acids and their derivatives. universiteitleiden.nlmetwarebio.com By analyzing changes in the metabolome following treatment with this compound, researchers can identify the metabolic pathways that are affected. For example, metabolomic profiling has been used to identify altered amino acid pathways, including those involving L-cysteine, in diseases like Alzheimer's. plos.org This can help to elucidate the mechanism of action of this compound and identify potential biomarkers of its activity.
Proteomics focuses on the large-scale study of proteins. nih.gov The cysteine proteome, which encompasses all proteins containing cysteine residues, is of particular interest due to the diverse roles of cysteine in protein structure and function. nih.gov Redox proteomics can be used to study modifications of cysteine residues, such as oxidation, which can act as molecular switches in cellular signaling. nih.gov Integrated proteomics and metabolomics approaches have been successfully used to investigate the mechanisms of kidney injury, identifying interactions between differentially expressed proteins and metabolites. nih.gov Applying these technologies to study the effects of this compound could reveal its impact on protein function and cellular signaling networks.
Personalized Medicine Approaches and Biomarker Identification
The principles of personalized medicine, which involve tailoring treatment to individual patient characteristics, are highly relevant to the future development of therapies involving this compound. wjon.org A key component of this approach is the identification of biomarkers that can predict treatment response or disease risk. amegroups.orgmdpi.com
Metabolomics and proteomics are crucial for biomarker discovery. mdpi.com By analyzing the metabolic and protein profiles of patients, it may be possible to identify signatures that correlate with the efficacy of this compound. For instance, specific metabolic alterations have been identified as potential biomarkers for early breast cancer diagnosis and for predicting treatment response. mdpi.com Similarly, identifying biomarkers related to cysteine metabolism or the pathways affected by this compound could help to select patients who are most likely to benefit from the treatment.
In the context of cancer, the genetic landscape of a tumor can influence its dependence on specific metabolic pathways. amegroups.org Identifying tumors with a high demand for cysteine, for example, could be a strategy for personalizing treatment with a cysteine-modulating agent. livingtumorlab.com The integration of omics data with clinical information is essential for developing these personalized medicine strategies and for validating potential biomarkers in clinical trials. medicover-mics.com
Table 2: Potential Biomarker Strategies for this compound
| Approach | Potential Biomarker | Disease Context | Rationale |
|---|---|---|---|
| Metabolomics | Plasma levels of cysteine and related metabolites | Various | Reflects systemic cysteine metabolism and potential drug effects. plos.orgmdpi.com |
| Proteomics | Expression levels of cysteine-dependent enzymes | Cancer | May indicate tumor reliance on cysteine for survival. nih.gov |
Regulatory Science and Research Frameworks for this compound
As research into this compound progresses towards potential clinical applications, a robust regulatory science framework will be essential to ensure its safety and efficacy. Regulatory science involves the development of new tools, standards, and approaches to assess regulated products. rochester.edu
For a compound like this compound, this would involve establishing clear guidelines for preclinical and clinical research. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have outlined strategic goals and research needs for regulatory science, which include areas such as biomarker development, novel clinical trial designs, and the use of real-world data. fda.goveuropa.eu
A key aspect of the regulatory framework for a new therapeutic agent is the establishment of quality standards. This includes ensuring the purity, composition, and strength of the product. nih.gov For compounds that may be considered dietary supplements, such as N-acetyl-cysteine, the regulatory landscape can be different from that of prescription drugs, and it is important to understand the specific requirements. nih.gov
International collaboration and harmonization of regulatory standards are also crucial for the efficient development and approval of new therapies. frontiersin.org As research on this compound advances, engaging with regulatory agencies early in the development process will be important to ensure that the research is aligned with regulatory expectations and to facilitate a smooth path to potential approval.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-cysteine |
| N-acetyl-cysteine (NAC) |
| Glutathione |
| Cystine |
| Selenomethionine |
| Melatonin |
| Doxorubicin |
| Thymoquinone |
| Serotonin |
| Glutamate |
| Silver |
| Tin |
| Zinc |
| Mercury |
| Lead |
| Cadmium |
Q & A
Q. What are the established methods for synthesizing N-Propionyl-L-cysteine, and how can purity be validated in experimental settings?
this compound is synthesized via enzymatic acylation using purified enzymes (e.g., AcsA) in reaction mixtures containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, and short-chain fatty acids like propionate. Substrate specificity studies show varying enzymatic activity (e.g., 108% for propionate vs. 6% for heptanoate) . For chemical synthesis, characterize products using LC-ESI-MS and compare retention times/mass spectra to reference standards. Purity is validated via HPLC (>95% purity) and elemental analysis, with supporting data in supplementary materials to avoid overcrowding the main manuscript .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Use LC-ESI-MS for structural confirmation and quantification, ensuring calibration with certified reference standards (e.g., USP or EP guidelines). For permeability studies, employ Franz diffusion cells and calculate apparent permeability coefficients (Papp), noting when receiver-side concentrations fall below quantification limits (BQL) to avoid data misinterpretation . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for functional group analysis, with raw spectral data archived in repositories for peer review .
Q. How should researchers design controlled experiments to study this compound’s biochemical activity?
Define primary endpoints (e.g., enzyme inhibition, antioxidant capacity) and include negative controls (e.g., untreated samples) and positive controls (e.g., N-acetylcysteine). Use triplicate measurements to assess intra-assay variability and power analysis to determine sample size. For in vitro models, validate cell lines via STR profiling and report passage numbers to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address discrepancies in reported permeability data for this compound across different experimental models?
Discrepancies in Papp values may arise from variations in membrane composition (e.g., artificial vs. biological membranes) or quantification limits. Use mass balance calculations to confirm recovery rates and validate assays with internal standards (e.g., deuterated analogs). If receiver-side concentrations are BQL, report results as "<" the limit and use statistical models (e.g., non-linear regression) to estimate permeability . Cross-validate findings using alternative methods like Caco-2 cell monolayers or ex vivo tissue models .
Q. What strategies optimize enzymatic synthesis of this compound to improve yield and substrate specificity?
Screen acyl-CoA synthetases (e.g., AcsA mutants) for enhanced activity toward propionate using directed evolution. Optimize reaction conditions (pH, temperature, cofactor concentrations) via response surface methodology (RSM). For example, ATP concentrations >5 mM and MgCl₂ at 8 mM maximize acyltransferase activity . Monitor reaction progress in real-time using UV-Vis spectroscopy (e.g., ATP depletion at 260 nm) and scale up using fed-batch reactors to mitigate substrate inhibition .
Q. How can researchers statistically reconcile contradictory findings in this compound’s antioxidant efficacy across preclinical studies?
Apply meta-analysis to aggregate data, adjusting for covariates like dosage, administration route, and model organism. Use mixed-effects models to account for between-study heterogeneity and sensitivity analyses to exclude outliers. Predefine criteria for clinical relevance (e.g., ≥20% reduction in oxidative markers) and adhere to NIH guidelines for preclinical data reporting to enhance comparability .
Q. What methodological safeguards ensure ethical and reproducible in vivo studies of this compound?
Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and a priori sample size calculations. Use sham-operated controls for surgical models and report husbandry conditions (e.g., diet, light cycles). For toxicity assessments, include histopathology and serum biomarkers (e.g., ALT, creatinine) with independent verification by blinded pathologists .
Methodological Considerations
- Data Reporting : Archive raw datasets (e.g., spectra, chromatograms) in FAIR-aligned repositories and cite accession numbers. Use supplementary materials for extended protocols .
- Statistical Rigor : Consult statisticians during experimental design to select appropriate tests (e.g., ANOVA for multi-group comparisons, Kaplan-Meier for survival analysis). Report effect sizes and confidence intervals .
- Replication : Include step-by-step protocols in supplementary files, specifying equipment models and software versions. Use independent replication cohorts to confirm key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
